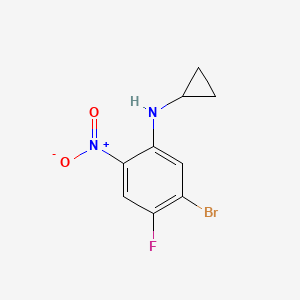

1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

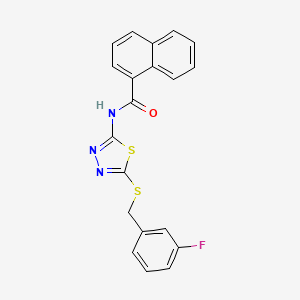

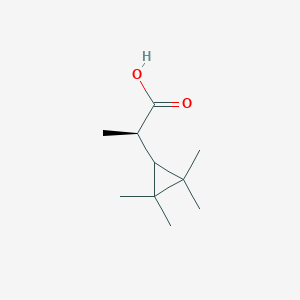

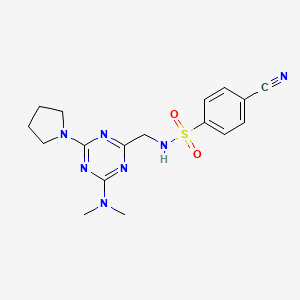

This compound is a derivative of benzodioxole . Benzodioxoles are organic compounds containing a benzene ring fused to either isomers of dioxole . Dioxole is a five-membered unsaturated ring of two oxygen atoms and three carbon atoms . The compound is classified as a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis

The molecular formula of “1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide” is C11H9NO2 . The molecular weight is 187.19 .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds have been evaluated for their anticancer activity against various cancer cell lines .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a predicted melting point of 98.37°C, a predicted boiling point of 347.0°C at 760 mmHg, a predicted density of 1.3 g/cm3, and a predicted refractive index of n20D 1.62 .Aplicaciones Científicas De Investigación

Halonium-Initiated C-O Bond Formation

A study by Ying Wei et al. (2012) outlines an efficient method for C-O bond formation via carboxylic acid catalyzed reaction of 1-acetylcyclopropanecarboxamides, offering access to biologically significant 5-amino-3(2H)-furanones. This process highlights the utility of cyclopropane derivatives in creating complex organic structures through halonium-initiated tandem oxa-cyclization and ring-opening mechanisms (Ying Wei et al., 2012).

Radical Polymerization of Cyclic Monomers

Research by N. Moszner et al. (1999) explores the synthesis and radical polymerization of 1,3-bis[(1-alkoxycarbonyl-2-vinylcyclopropane-1-yl)carboxy]benzenes, demonstrating the production of hard, transparent, crosslinked polymers. This work showcases the relevance of cyclopropane derivatives in material science, particularly in the creation of polymers with specific physical properties (N. Moszner et al., 1999).

Cyclopropanation of Alkenes

K. Miki et al. (2004) detailed a catalytic process for cyclopropanation of alkenes using ene-yne-ketones, leading to 5-phenyl-2-furylcyclopropane derivatives. This method highlights the synthetic versatility of cyclopropane derivatives in forming structurally diverse compounds through transition metal-catalyzed reactions (K. Miki et al., 2004).

X-Ray Study of Cyclopropane Derivatives

A study by M. Cetina et al. (2004) on the synthesis and X-ray structural analysis of novel purine and pyrimidine derivatives of 1-aminocyclopropane-1-carboxylic acid reveals the geometric configuration and potential for biological interaction of cyclopropane-containing compounds. The detailed structural elucidation contributes to the understanding of cyclopropane derivatives in drug design and development (M. Cetina et al., 2004).

Rhodium-Catalyzed Oxidative Cycloaddition

T. Hyster and T. Rovis (2010) describe an oxidative cycloaddition of benzamides and alkynes using Rh(III) catalysts, which proceed via N-H and ortho C-H activation. This research outlines a novel approach to isoquinolones, underlining the cyclopropane derivatives' role in facilitating complex chemical transformations (T. Hyster & T. Rovis, 2010).

Direcciones Futuras

Propiedades

IUPAC Name |

1-(1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c12-10(13)11(3-4-11)7-1-2-8-9(5-7)15-6-14-8/h1-2,5H,3-4,6H2,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEYNZOAVMSZJPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC3=C(C=C2)OCO3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(naphthalen-1-yl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2735440.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2735450.png)